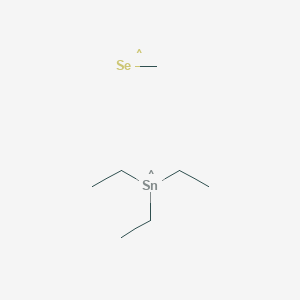
Methylselanyl--triethylstannyl (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylselanyl–triethylstannyl (1/1) is an organometallic compound that contains both selenium and tin atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methylselanyl–triethylstannyl (1/1) typically involves the reaction of methylselanyl compounds with triethylstannyl reagents. One common method is the reaction of methylselanyl chloride with triethylstannyl lithium in an inert atmosphere. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition of the reactants and products.
Industrial Production Methods
Industrial production of Methylselanyl–triethylstannyl (1/1) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Methylselanyl–triethylstannyl (1/1) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form selenium dioxide and triethylstannyl oxide.
Reduction: Reduction reactions can convert the compound into simpler organotin and organoselenium compounds.
Substitution: The selenium and tin atoms can be substituted with other functional groups, leading to the formation of new organometallic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield selenium dioxide and triethylstannyl oxide, while substitution reactions can produce a variety of organometallic compounds with different functional groups.
Scientific Research Applications
Methylselanyl–triethylstannyl (1/1) has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce selenium and tin atoms into organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as an antioxidant and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs with unique mechanisms of action.
Industry: The compound is used in the production of advanced materials, such as semiconductors and catalysts, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of Methylselanyl–triethylstannyl (1/1) involves its interaction with molecular targets such as enzymes and cellular components. The selenium and tin atoms can form bonds with various biological molecules, leading to changes in their structure and function. These interactions can affect cellular pathways and processes, resulting in the compound’s observed biological activities.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methylselanyl–triethylstannyl (1/1) include other organoselenium and organotin compounds, such as:
- Methylselanyl–trimethylstannyl
- Ethylselanyl–triethylstannyl
- Phenylselanyl–triethylstannyl
Uniqueness
Methylselanyl–triethylstannyl (1/1) is unique due to the specific combination of selenium and tin atoms in its structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis, catalysis, and materials science.
Properties
Molecular Formula |
C7H18SeSn |
|---|---|
Molecular Weight |
299.90 g/mol |
InChI |
InChI=1S/3C2H5.CH3Se.Sn/c4*1-2;/h3*1H2,2H3;1H3; |
InChI Key |
VOIZJCZJRJIDEI-UHFFFAOYSA-N |
Canonical SMILES |
CC[Sn](CC)CC.C[Se] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Oxa-2,8-diazatricyclo[4.2.1.0~2,5~]nonane](/img/structure/B12567152.png)

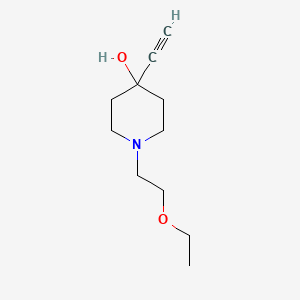
![Acetonitrile,(2,3,5,6-tetrahydro-7H-indeno[5,6-B]furan-7-ylidene)-](/img/structure/B12567182.png)
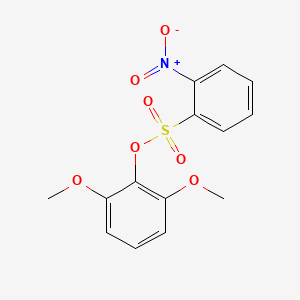
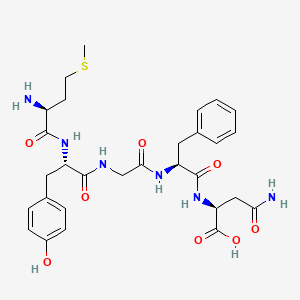
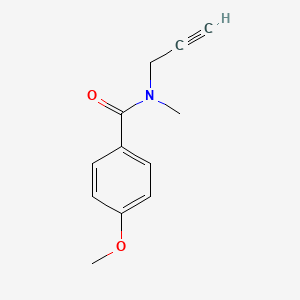

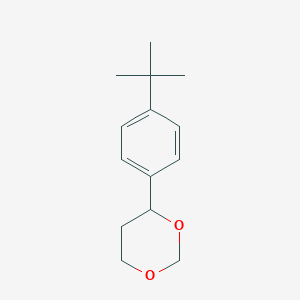

![2-[3-(4'-Methyl[2,2'-bipyridin]-4-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12567214.png)
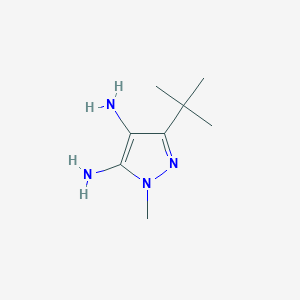
![1H-Imidazole, 2,2'-[2-(diphenylphosphino)ethylidene]bis[1-methyl-](/img/structure/B12567229.png)
![2'-[(Dimethylamino)methyl]-3,4-dihydro[1,1'-biphenyl]-1(2H)-ol](/img/structure/B12567237.png)
